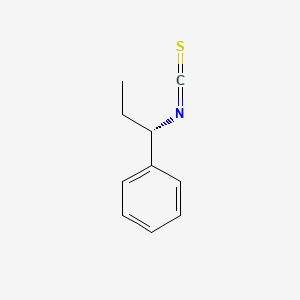
(S)-(-)-1-Fenilpropil isotiocianato
Descripción general
Descripción
“(S)-(-)-1-Phenylpropyl isothiocyanate” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of isothiocyanates, including “(S)-(-)-1-Phenylpropyl isothiocyanate”, has been studied extensively. A common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
“(S)-(-)-1-Phenylpropyl isothiocyanate” contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate (aliphatic) .Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
(S)-(-)-PPITC: ha llamado la atención por sus efectos anticancerígenos. La investigación indica que puede inhibir el crecimiento tumoral, inducir la apoptosis (muerte celular programada) e interferir con la metástasis de las células cancerosas . Su capacidad para modular los objetivos intracelulares, incluidas las enzimas del citocromo P450, contribuye a sus propiedades quimiopreventivas .
Aplicaciones antimicrobianas
PPITC demuestra una fuerte actividad antimicrobiana. Reduce el consumo de oxígeno en las células microbianas, inhibe el crecimiento bacteriano y altera las estructuras proteicas. Como resultado, tiene aplicaciones potenciales en la preservación y el envasado de alimentos .
Conservantes naturales en la industria alimentaria
Debido a su perfil de seguridad (generalmente considerado como seguro, o GRAS), PPITC puede utilizarse como un conservante natural de alimentos. Su incorporación en las películas de envasado de alimentos prolonga la vida útil al inhibir el crecimiento bacteriano. Además, activa las lactoperoxidasas, mejorando la conservación de los productos lácteos .
Técnicas de extracción
Dada la volatilidad y la sensibilidad al calor de PPITC, son esenciales los métodos de extracción innovadores. Los investigadores exploran formas eficientes de extraer este compuesto bioactivo de fuentes naturales.
En resumen, (S)-(-)-1-Fenilpropil isotiocianato es prometedor en diversos campos, desde la prevención del cáncer hasta la preservación de los alimentos. Sus propiedades únicas lo convierten en un área emocionante de exploración científica. 🌱🔬
Safety and Hazards
Mecanismo De Acción
Target of Action
Isothiocyanates, including (S)-(-)-1-Phenylpropyl isothiocyanate, are known to interact with a variety of cellular targets. They form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of isothiocyanates involves their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . They also have the ability to induce Phase-2 enzymes and reduce the activity of Phase-1 enzymes involved in the conversion of procarcinogens to more cytotoxic derivatives .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways. They are products of the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Isothiocyanates are absorbed rapidly in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid by N-acetyl transferase . This process is known as Phase II metabolism .
Result of Action
The result of the action of isothiocyanates includes their well-defined indirect antioxidant and antitumor properties . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to have anti-cancer potential by inhibiting carcinogenesis through several mechanisms including inhibition of carcinogen metabolism by drug-metabolizing enzymes, apoptosis of cancer cells, and cell cycle inhibition .
Análisis Bioquímico
Biochemical Properties
(S)-(-)-1-Phenylpropyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It exhibits its biological characteristics through these interactions. For instance, isothiocyanates form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins .
Cellular Effects
(S)-(-)-1-Phenylpropyl isothiocyanate has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis in cancer cells , and disrupt microtubules . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (S)-(-)-1-Phenylpropyl isothiocyanate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can generate reactive oxygen species to induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of (S)-(-)-1-Phenylpropyl isothiocyanate change over time in laboratory settings. It has been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties
Dosage Effects in Animal Models
The effects of (S)-(-)-1-Phenylpropyl isothiocyanate vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen
Metabolic Pathways
(S)-(-)-1-Phenylpropyl isothiocyanate is involved in various metabolic pathways. It is produced via enzymatic hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family
Subcellular Localization
It is known that isothiocyanates can enter cells by facilitated passive diffusion .
Propiedades
IUPAC Name |
[(1S)-1-isothiocyanatopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426965 | |
| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
737001-04-6 | |
| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



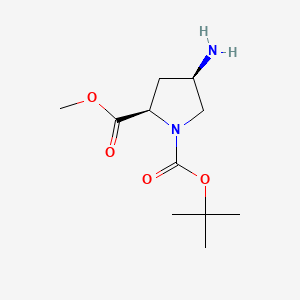
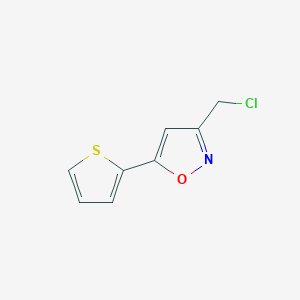
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)


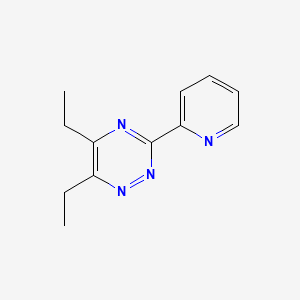
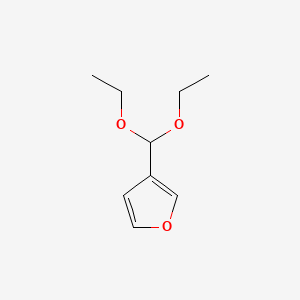
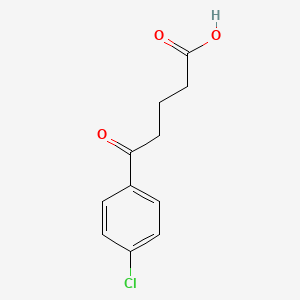
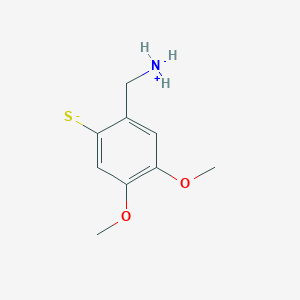
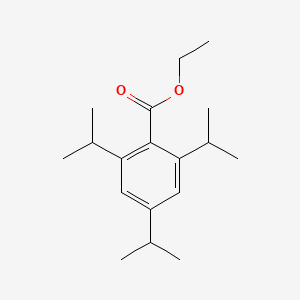
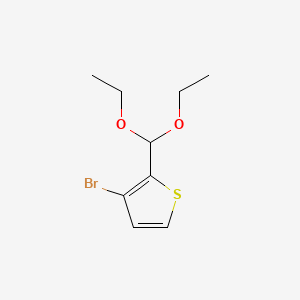
![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)
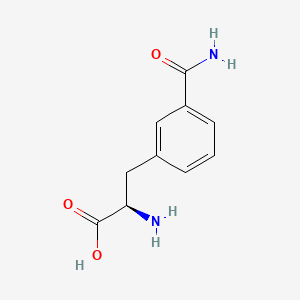
![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)